N-cyclohexyl-4-ethylpiperazine-1-carbothioamide
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Overview
Description
N-cyclohexyl-4-ethylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexyl group, an ethyl group, and a carbothioamide group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-ethylpiperazine-1-carbothioamide typically involves the reaction of cyclohexylamine with 4-ethylpiperazine in the presence of a suitable thiocarbonyl reagent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-cyclohexyl-4-ethylpiperazine-1-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating their activity and influencing cellular signaling pathways.
Inhibiting enzymes: Affecting metabolic processes and biochemical pathways.
Comparison with Similar Compounds
N-cyclohexyl-4-ethylpiperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:
N-cyclohexylpiperazine: Lacks the ethyl and carbothioamide groups, resulting in different chemical properties and biological activities.
4-ethylpiperazine-1-carbothioamide: Lacks the cyclohexyl group, which may affect its binding affinity and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-4-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3S/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKYQSGUAPESBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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